(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, commonly known as Teriflunomide, is a pharmaceutical compound primarily used in the treatment of multiple sclerosis. It is a derivative of Leflunomide, which is an immunomodulatory agent. The compound features a unique molecular structure that includes a cyano group and a trifluoromethyl phenyl moiety, contributing to its biological activity.
Teriflunomide is synthesized chemically and is derived from 5-methylisoxazole-4-carboxylic acid. The synthesis process involves several steps that convert this precursor into the final product without isolating intermediate compounds, which enhances efficiency and purity.
The synthesis of Teriflunomide involves a telescoped process that eliminates the need for isolating the Leflunomide intermediate. The key steps include:
This method significantly reduces impurities and enhances yield compared to traditional methods that require isolation of intermediates.
The molecular structure of Teriflunomide can be represented as follows:
The compound features:
These functional groups contribute to its pharmacological properties and interactions with biological targets.
Teriflunomide's chemical behavior is characterized by its ability to undergo various reactions due to its functional groups:
Teriflunomide exerts its therapeutic effects primarily through the inhibition of the enzyme dihydroorotate dehydrogenase. This inhibition leads to:
This mechanism helps modulate the immune response in patients with multiple sclerosis, thereby reducing disease activity and progression.
The melting point and other specific physical constants are generally determined during quality control processes but are not universally specified in available literature.
Teriflunomide is primarily used in:
Its immunomodulatory effects make it a valuable option for managing autoimmune conditions beyond multiple sclerosis.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3